BenchChemオンラインストアへようこそ!

6-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine

Antibacterial Staphylococcus aureus MRSA

6-Fluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine is a synthetic, small-molecule heterocyclic compound (C13H13FN4S, MW 276.33) belonging to the N,N-disubstituted 2-aminobenzothiazole class. It features a 6-fluoro substituent on the benzothiazole core, an N-propyl linker, and a terminal imidazole ring.

Molecular Formula C13H13FN4S
Molecular Weight 276.33 g/mol
CAS No. 1177312-12-7
Cat. No. B1389427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine
CAS1177312-12-7
Molecular FormulaC13H13FN4S
Molecular Weight276.33 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)SC(=N2)NCCCN3C=CN=C3
InChIInChI=1S/C13H13FN4S/c14-10-2-3-11-12(8-10)19-13(17-11)16-4-1-6-18-7-5-15-9-18/h2-3,5,7-9H,1,4,6H2,(H,16,17)
InChIKeyKDSQKGUBCVJYDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine (CAS 1177312-12-7): Structural and Pharmacological Context


6-Fluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine is a synthetic, small-molecule heterocyclic compound (C13H13FN4S, MW 276.33) belonging to the N,N-disubstituted 2-aminobenzothiazole class . It features a 6-fluoro substituent on the benzothiazole core, an N-propyl linker, and a terminal imidazole ring. This scaffold has been identified as a privileged structure for antibacterial drug discovery, with the N-propylimidazole moiety shown to be critical for activity against Staphylococcus aureus, including methicillin-resistant strains [1]. The compound is commercially available from multiple vendors at purities typically ≥95% .

Why In-Class Benzothiazole Derivatives Cannot Substitute for 6-Fluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine


Within the N,N-disubstituted 2-aminobenzothiazole series, minor structural modifications produce drastic changes in biological activity. Removal of the N-propylimidazole moiety abolishes anti-staphylococcal activity entirely (MIC >100 µM vs. 2.9 µM for the parent) [1]. Similarly, deletion of the amide side-chain leads to a 5-fold potency loss [1]. The 6-fluoro substituent on the benzothiazole core further modulates activity: replacing chloro/methyl substituents with fluorine improves MIC by approximately 6-fold in the amide-containing series [1]. These steep SAR gradients mean that even closely related analogs—such as the 6-ethyl, 4-methyl, or des-fluoro variants—cannot be assumed to be functionally interchangeable without explicit comparative data .

Quantitative Differentiation Evidence: 6-Fluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine vs. Closest Analogs


N-Propylimidazole Moiety is Indispensable for Anti-Staphylococcal Activity

In the N,N-disubstituted 2-aminobenzothiazole series, the N-propylimidazole group is essential for antibacterial activity. Compound 3 (des-N-propylimidazole analog) was completely inactive against S. aureus ATCC 25923 (MIC >100 µM), whereas Compound 1 (containing the N-propylimidazole) exhibited MIC = 2.9 µM [1]. The target compound 6-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine retains this critical N-propylimidazole pharmacophore, distinguishing it from analogs that replace this group with pyrrole, N-methylimidazole, pyrrolidine, or cyclohexylamine, all of which show ≥5-fold losses in activity [1].

Antibacterial Staphylococcus aureus MRSA

6-Fluoro Substitution Enhances Antibacterial Potency Relative to Chloro/Methyl-Substituted Analogs

Among commercial analogs of Compound 1 with varying phenyl ring substitution, the 6-fluoro analog (Compound 7) decreased the MIC by roughly 6-fold compared to the parent Compound 1 [1]. In contrast, removal of the chloro substituent (Compound 4) caused a 2- to 3-fold loss in activity, and removal of both chloro and methyl groups (Compound 6) led to a substantial activity loss [1]. This indicates that the 6-fluoro substitution provides a quantifiable potency advantage over alternative substituents in the benzothiazole series. The target compound carries this 6-fluoro group, distinguishing it from analogs such as 6-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine (CAS 1177285-05-0) and N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-1,3-benzothiazol-2-amine (CAS 1177334-28-9), for which antibacterial MIC data are not publicly available .

Fluorine substitution SAR Potency enhancement

Lipophilicity Modulation by 6-Fluoro Substituent Alters Drug-Like Properties Relative to Des-Fluoro Analog

The 6-fluoro substituent on the benzothiazole core modulates the compound's lipophilicity compared to the des-fluoro analog N-(3-(1H-imidazol-1-yl)propyl)benzo[d]thiazol-2-amine (CAS 862820-91-5). The target compound has a computed LogP of ~2.38 and LogD (pH 7.4) of ~2.31 [1], while the des-fluoro analog has a higher computed LogP of ~3.18 [2]. This ~0.8 log unit reduction in lipophilicity may translate to improved aqueous solubility and potentially altered pharmacokinetic behavior. In the cholinesterase inhibitor series based on 2-substituted 6-fluorobenzo[d]thiazoles, lipophilicity was shown to be a key determinant of biological activity, with optimal activity observed at intermediate LogP values [3].

Lipophilicity LogP Drug-likeness

Selective Antibacterial Spectrum: Gram-Positive Activity with Gram-Negative Inactivity as a Mechanistic Signature

N,N-disubstituted 2-aminobenzothiazoles carrying the N-propylimidazole group exhibit selective activity against Gram-positive bacteria (S. aureus, including MRSA) while being inactive against Gram-negative pathogens (E. coli BW25113, P. aeruginosa PAO1, A. baumannii ATCC 17978), with MIC values >100 µM [1]. This Gram-negative inactivity is mechanistically linked to the scaffold being a substrate for bacterial efflux pumps, as demonstrated by restoration of activity in efflux pump-deletion mutants [1]. This selectivity profile is distinct from broad-spectrum antibiotics and may be advantageous for targeted anti-staphylococcal applications where microbiome preservation is desired. The target compound, sharing this core scaffold, is expected to exhibit the same selectivity signature.

Gram-positive selective Efflux pump Spectrum of activity

Optimal Use Cases for 6-Fluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine Based on Quantitative Evidence


Anti-MRSA Lead Optimization and Medicinal Chemistry SAR Campaigns

The N-propylimidazole-containing 2-aminobenzothiazole scaffold, to which this compound belongs, has demonstrated potent activity against multiple drug-resistant S. aureus strains, including MRSA isolates resistant to ciprofloxacin, linezolid, and vancomycin intermediate strains [1]. Compound 1 showed MIC values of 2.9–22.2 µM across a panel of 8 resistant strains, outperforming ciprofloxacin in all drug-resistant strains tested [1]. This compound serves as a key intermediate or scaffold-hopping starting point for medicinal chemistry programs targeting anti-staphylococcal agents with a novel mechanism of action distinct from existing antibiotic classes.

Efflux Pump Substrate Probe for Gram-Negative Permeability Studies

The benzothiazole scaffold is a demonstrated substrate for bacterial efflux pumps, as shown by the restoration of activity in E. coli and P. aeruginosa efflux pump-deletion mutants [1]. The target compound can be employed as a chemical probe to study efflux pump recognition determinants, permeability barriers in Gram-negative bacteria, and to validate efflux pump inhibitor combinations in academic and industrial research settings.

Cholinesterase Inhibitor Scaffold Development

The 6-fluorobenzo[d]thiazole core is a validated pharmacophore for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, as demonstrated by Imramovský et al. (2013) in a series of 2-substituted-6-fluorobenzo[d]thiazole carbamates [2]. The target compound, bearing a different 2-substituent, provides a structural diversification point for exploring cholinesterase inhibition SAR, particularly for neurodegenerative disease research programs.

Reference Standard for 6-Fluoro-Benzothiazole Analytical Method Development

With a well-defined molecular formula (C13H13FN4S), exact mass (276.0845 Da), and characteristic 19F NMR signature, this compound is suitable as a reference standard for LC-MS/MS or 19F NMR method development in pharmaceutical analysis. Its purity specifications (98% from Leyan , ≥95% from other vendors) meet typical requirements for analytical reference materials.

Quote Request

Request a Quote for 6-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.